molecular formula C7H8INO B1340732 2-Formyl-1-methylpyridinium iodide CAS No. 3784-97-2

2-Formyl-1-methylpyridinium iodide

Cat. No. B1340732
CAS RN: 3784-97-2
M. Wt: 249.05 g/mol
InChI Key: PJOJJDGBJAIPOY-UHFFFAOYSA-M
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Description

2-Formyl-1-methylpyridinium iodide is a pyridinium salt. It has a molecular formula of C7H8INO and an average mass of 249.05 g/mol.


Synthesis Analysis

Pyridinium salts, including 2-Formyl-1-methylpyridinium iodide, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . The Mukaiyama reagent (2-chloro-1-methylpyridinium iodide, CMPI) is one of the most valuable reagents for activation of hydroxyl groups of carboxylic acids and alcohols .


Molecular Structure Analysis

The molecular structure of 2-Formyl-1-methylpyridinium iodide consists of a pyridinium ring with a formyl group at the 2-position and a methyl group at the 1-position .


Physical And Chemical Properties Analysis

2-Formyl-1-methylpyridinium iodide has a molecular formula of C7H8INO and an average mass of 249.05 g/mol. Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not explicitly mentioned in the search results .

Scientific Research Applications

Activation of Hydroxyl Groups

The compound is a valuable reagent for the activation of hydroxyl groups of carboxylic acids and alcohols . This makes it an important tool in organic synthesis where the activation of these groups is required.

Synthesis of Esters

It is widely used for the synthesis of esters . Esters are commonly used in a variety of applications, including as solvents, plasticizers, and in the production of detergents and biodiesel.

Synthesis of Lactones

The compound is also used in the synthesis of lactones . Lactones are cyclic esters that are found in many natural substances and are used in the manufacture of pharmaceuticals and cosmetics.

Synthesis of Amides

Amides can be synthesized using this compound . Amides have a wide range of applications, including in the production of polymers, as solvents, and in pharmaceuticals.

Synthesis of Lactams

Lactams, which are cyclic amides, can also be synthesized using this compound . Lactams are important in the production of many pharmaceuticals, including antibiotics and antiviral drugs.

Synthesis of Ketenes

This compound is used in the synthesis of ketenes . Ketenes are used in the production of acetic anhydride and other acylating agents, as well as in the synthesis of pharmaceuticals and agrochemicals.

Obtaining Carbodiimides from Thioureas

It is used for obtaining carbodiimides from thioureas . Carbodiimides are used in peptide synthesis and as dehydration agents in organic synthesis.

Obtaining Thiocyanates from Alcohols

The compound is used for obtaining thiocyanates from alcohols . Thiocyanates are used in a variety of applications, including as building blocks in organic synthesis and as precursors to herbicides and fungicides.

Safety and Hazards

The safety data sheet for 2-Chloro-1-methylpyridinium iodide, a related compound, suggests that it is stable under normal conditions and incompatible with strong oxidizing agents. Thermal decomposition can lead to the release of irritating gases and vapors .

Mechanism of Action

Target of Action

The primary target of 2-Formyl-1-methylpyridinium iodide is cholinesterase , an enzyme that plays a crucial role in nerve function . This compound is a cholinesterase reactivator , meaning it can restore the activity of cholinesterase that has been inactivated by certain compounds .

Mode of Action

2-Formyl-1-methylpyridinium iodide interacts with its target, cholinesterase, by reactivating the enzyme . This reactivation occurs mainly outside of the central nervous system . The compound achieves this by reversing the phosphorylation of cholinesterase, which is a process that inactivates the enzyme . This reactivation allows the destruction of accumulated acetylcholine to proceed, restoring normal function to neuromuscular junctions .

Biochemical Pathways

The primary biochemical pathway affected by 2-Formyl-1-methylpyridinium iodide is the cholinergic pathway . By reactivating cholinesterase, the compound allows for the breakdown of acetylcholine, a neurotransmitter that plays a key role in muscle contraction and other functions . This action helps to restore normal function to this pathway.

Pharmacokinetics

It is known that the compound is a cholinesterase reactivator, suggesting that it likely has a rapid onset of action . More research would be needed to fully understand the ADME properties of this compound.

Result of Action

The primary result of the action of 2-Formyl-1-methylpyridinium iodide is the restoration of normal function to neuromuscular junctions . By reactivating cholinesterase, the compound allows for the breakdown of accumulated acetylcholine, thereby relieving symptoms associated with excessive acetylcholine, such as muscle weakness or paralysis .

Action Environment

The action of 2-Formyl-1-methylpyridinium iodide is likely influenced by various environmental factors. It is known that the compound is stable in air and soluble in water , suggesting that it may be relatively stable under a variety of environmental conditions.

properties

IUPAC Name

1-methylpyridin-1-ium-2-carbaldehyde;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8NO.HI/c1-8-5-3-2-4-7(8)6-9;/h2-6H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOJJDGBJAIPOY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480681
Record name 2-FORMYL-1-METHYLPYRIDINIUM IODIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-1-methylpyridinium iodide

CAS RN

3784-97-2
Record name NSC204950
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-FORMYL-1-METHYLPYRIDINIUM IODIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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